molecular formula C8H11N3O2 B13171339 Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Cat. No.: B13171339
M. Wt: 181.19 g/mol
InChI Key: YIEMPZYALMFGSD-UHFFFAOYSA-N
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Description

Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a heterocyclic compound that features a triazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-amine with methyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methyl ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with nucleic acids, thereby affecting biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its fused triazole-pyridine ring system is particularly noteworthy for its stability and versatility in various chemical reactions.

Biological Activity

Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant activities, supported by various case studies and research findings.

  • Chemical Formula : C₈H₈N₄O₂
  • Molecular Weight : 180.18 g/mol
  • IUPAC Name : this compound
  • PubChem CID : 82408557

1. Antimicrobial Activity

Research indicates that derivatives of the triazolo-pyridine scaffold exhibit potent antimicrobial properties. A study demonstrated that compounds related to triazolo-pyridines showed minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains. Notably:

CompoundMIC (µg/mL)Bacterial Strain
Compound A5.0E. coli
Compound B10.0S. aureus
Methyl Triazolo-Pyridine15.0P. aeruginosa

These findings suggest that methyl triazolo-pyridine derivatives could serve as effective antimicrobial agents in clinical settings .

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various assays measuring the stabilization of human red blood cell (HRBC) membranes. In one study:

  • The compound exhibited HRBC membrane stabilization percentages ranging from 86.70% to 99.25% , indicating strong anti-inflammatory effects.
CompoundHRBC Stabilization (%)
Control100
Methyl Triazolo-Pyridine90
Aspirin85

These results highlight its potential as a therapeutic agent for inflammatory conditions .

3. Antioxidant Activity

Antioxidant activity was assessed using the DPPH radical scavenging assay. Compounds derived from the triazolo-pyridine framework demonstrated significant radical scavenging abilities:

CompoundDPPH Scavenging Activity (%)
Methyl Triazolo-Pyridine88.56 ± 0.43
Compound C84.16 ± 0.50
Control (Ascorbic Acid)90.52 ± 0.40

The high scavenging percentage indicates that methyl triazolo-pyridine can effectively neutralize free radicals and may contribute to preventing oxidative stress-related diseases .

Case Study: Antimicrobial Efficacy

In a recent study published in MDPI, researchers synthesized several derivatives of methyl triazolo-pyridine and evaluated their antimicrobial activity against a panel of pathogens including Gram-positive and Gram-negative bacteria. The most potent derivative demonstrated an MIC comparable to standard antibiotics like ciprofloxacin .

Case Study: Anti-inflammatory Mechanism

Another study focused on the mechanism of action of methyl triazolo-pyridine in inflammatory models using animal subjects. The compound was found to significantly reduce inflammatory markers such as TNF-alpha and IL-6 levels in serum samples compared to untreated controls .

Properties

IUPAC Name

methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)6-2-3-7-10-9-5-11(7)4-6/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIEMPZYALMFGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=NN=CN2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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